(1S)-1-hydroxy-1H-naphthalene-2-thione

Description

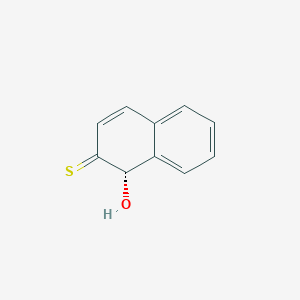

(1S)-1-hydroxy-1H-naphthalene-2-thione is a chiral naphthalene derivative characterized by a hydroxyl (-OH) group at the 1-position and a thione (=S) group at the 2-position of the naphthalene ring system. Its molecular formula is C₁₀H₈OS, with a molecular weight of 176.23 g/mol. The compound exhibits optical activity due to the stereogenic center at the 1-position, with the (S)-enantiomer being the predominant form in synthetic preparations.

Key physicochemical properties include:

- Solubility: Moderately soluble in polar aprotic solvents (e.g., THF, DMSO) but poorly soluble in water.

- Stability: Susceptible to oxidation under ambient conditions due to the thione group.

- Optical rotation: Reported values for the (S)-enantiomer range between -30° to -35° (measured in THF at ~1% concentration) .

Analytical data from high-performance liquid chromatography (HPLC) confirm a purity of >99%, with enantiomeric excess (ee) exceeding 97% in optimized syntheses .

Properties

IUPAC Name |

(1S)-1-hydroxy-1H-naphthalene-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,10-11H/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRJCAZCWGJSSV-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C(=S)C=CC2=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2[C@@H](C(=S)C=CC2=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-hydroxy-1H-naphthalene-2-thione typically involves the reaction of naphthalene derivatives with sulfur-containing reagents under specific conditions. One common method involves the use of naphthalene-2-thiol as a starting material, which is then oxidized to form the desired compound. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-hydroxy-1H-naphthalene-2-thione may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of catalysts may be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-hydroxy-1H-naphthalene-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxyl group.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

(1S)-1-hydroxy-1H-naphthalene-2-thione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (1S)-1-hydroxy-1H-naphthalene-2-thione exerts its effects involves interactions with various molecular targets. The hydroxyl and thione groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. These interactions can affect cellular pathways and enzyme activities, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of (1S)-1-hydroxy-1H-naphthalene-2-thione, a comparative analysis with structurally related naphthalene derivatives is provided below.

Table 1: Structural and Functional Group Comparison

Key Observations

Functional Group Influence :

- The thione group in (1S)-1-hydroxy-1H-naphthalene-2-thione imparts distinct redox and coordination properties compared to sulfonyl chlorides (e.g., 2-naphthalenesulfonyl chloride) or thiols (e.g., 1-naphthalenethiol). Thiones are less nucleophilic than thiols but more resistant to oxidation than sulfides .

- The hydroxyl group enhances solubility in polar solvents but introduces sensitivity to acidic or basic conditions, a trait shared with (S)-1,1'-Bi-2,2'-naphthol .

Chirality and Optical Activity :

- Both (1S)-1-hydroxy-1H-naphthalene-2-thione and (S)-1,1'-Bi-2,2'-naphthol exhibit high enantiomeric excess (>97%), making them valuable in asymmetric catalysis. However, the thione group in the former reduces hydrogen-bonding capacity compared to the diol system in the latter .

Thermal and Chemical Stability :

- 2-Naphthalenesulfonyl chloride decomposes at moderate temperatures (mp 74–78°C), whereas (1S)-1-hydroxy-1H-naphthalene-2-thione remains stable up to 150°C. This stability is attributed to resonance stabilization of the thione group .

Toxicological Profiles :

- Naphthalene derivatives with sulfur-containing groups (e.g., thiols, thiones) generally exhibit higher toxicity than hydroxylated analogs. For instance, 1-naphthalenethiol is classified as hazardous due to its volatility and irritancy, while (S)-1,1'-Bi-2,2'-naphthol shows lower acute toxicity .

Table 2: Analytical and Application Comparison

| Parameter | (1S)-1-hydroxy-1H-naphthalene-2-thione | 1-Naphthalenethiol | (S)-1,1'-Bi-2,2'-naphthol |

|---|---|---|---|

| Purity (HPLC) | 99.88% | Not reported | 99.88% |

| Enantiomeric Excess | 97.24% | N/A | 97.24% |

| Primary Applications | Asymmetric synthesis, metal ligands | Chemical synthesis | Chiral catalysts |

| Stability in Air | Moderate (oxidizes slowly) | Low (oxidizes rapidly) | High |

Research Findings and Implications

- Coordination Chemistry: The thione group in (1S)-1-hydroxy-1H-naphthalene-2-thione forms stable complexes with transition metals (e.g., Cu²⁺, Pd²⁺), distinguishing it from hydroxylated analogs like (S)-1,1'-Bi-2,2'-naphthol, which primarily act as hydrogen-bond donors .

- Synthetic Utility : Compared to 2-naphthalenesulfonyl chloride, the target compound is less reactive in electrophilic substitutions but excels in stereoselective reactions due to its chiral center .

- Toxicity Considerations : While 1-naphthalenethiol requires stringent handling protocols, (1S)-1-hydroxy-1H-naphthalene-2-thione’s lower volatility reduces inhalation risks, aligning with safer laboratory practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.